N-isopropyl-4-methoxy-2-nitroaniline
Description
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-methoxy-2-nitro-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H14N2O3/c1-7(2)11-9-5-4-8(15-3)6-10(9)12(13)14/h4-7,11H,1-3H3 |
InChI Key |
JWSKBTNBYDDKTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
N-Isopropyl-4-methoxy-2-nitroaniline has diverse applications in scientific research:
Organic Synthesis
It serves as a crucial intermediate for synthesizing various pharmaceuticals and agrochemicals. Its unique structure allows it to participate in electrophilic aromatic substitution reactions, making it valuable for creating complex organic molecules.
Environmental Remediation
Recent studies have investigated the use of alcohol-based eluting agents for the removal of this compound from contaminated environments. For instance, n-propanol has been identified as an effective eluting agent, achieving significant removal efficiency under optimized conditions (60% concentration, pH 3) with an elution content reaching up to 75.49 mg/kg .
Research indicates potential biological activities associated with this compound, including:
- Antimicrobial Properties : Derivatives of nitroanilines exhibit significant antimicrobial effects against various pathogens.
- Antioxidant Activity : Compounds with similar structures may possess antioxidant capabilities that can mitigate oxidative stress.
- Enzyme Inhibition : Some studies suggest that nitroanilines can inhibit enzymes involved in metabolic pathways, presenting potential therapeutic applications.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Antimicrobial Efficacy : A peer-reviewed study evaluated the antimicrobial properties of nitroanilines, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria at low concentrations (50 µg/mL) .
- Environmental Cleanup : An investigation into the elution of this compound from aquifer media highlighted the superior performance of n-propanol over other agents, establishing it as a viable option for environmental remediation efforts .
- Toxicological Studies : Research on related compounds has indicated potential toxic effects and genotoxicity under specific conditions, emphasizing the need for safety assessments in industrial and pharmaceutical applications .
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
Key structural analogs include:
Key Observations:
- Positional Isomerism : The methoxy and methyl groups in analogs like 4-Methoxy-5-methyl-2-nitroaniline alter electronic distribution and steric hindrance, impacting reactivity and solubility .
- N-Substituent Bulk : The isopropyl group in the target compound offers moderate steric hindrance compared to the methoxyphenyl group in N-(4-methoxyphenyl)-2-nitroaniline, which may influence coupling reactions or crystallization behavior .
Hazard Profiles
Safety Notes:
- Nitroanilines generally require handling under inert conditions due to thermal instability and toxicity risks.
Q & A
Q. What are the optimized synthetic routes for N-isopropyl-4-methoxy-2-nitroaniline, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : A modified Ullmann condensation or nucleophilic substitution can be employed, leveraging the reactivity of nitro and methoxy groups. For example, substituting the isopropyl group onto 4-methoxy-2-nitroaniline (synthesized via nitration of 4-methoxyacetanilide followed by hydrolysis) requires controlled temperature (60–80°C) and polar aprotic solvents (e.g., DMF) to minimize side reactions . Adjusting pH during workup (e.g., pH 6 for precipitation) and using dichloroethane extraction improves purity (63% yield, 94% HPLC purity) . Compare with , where isocyanide derivatives of nitroanilines were synthesized at 0.5 mmol scale with HRMS validation .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are conflicting NMR signals resolved?
- Methodological Answer : Use NMR (400 MHz, CDCl) to identify methoxy (-OCH) protons (~δ 3.8 ppm) and isopropyl groups (δ 1.2–1.4 ppm for CH, δ 4.0–4.2 ppm for CH). NMR confirms nitro (C-NO, ~δ 145 ppm) and methoxy carbons (~δ 55 ppm). HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]). For overlapping signals, employ 2D NMR (COSY, HSQC) or compare with reference data from structurally similar compounds like N-cyclohexyl-4-isocyano-2-nitroaniline .
Q. How should researchers handle stability and storage challenges for nitroaniline derivatives like this compound?
- Methodological Answer : Store under inert atmosphere (N) at 0–6°C to prevent degradation . Avoid exposure to strong acids/bases, as nitro groups may undergo reduction or displacement. For long-term stability, use amber vials to block UV light, which can degrade nitroaromatics. Monitor purity via HPLC (C18 column, methanol/water mobile phase) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electron density and identify reactive sites. The methoxy group is ortho/para-directing, while the nitro group is meta-directing; their interplay determines regioselectivity. Compare with experimental data from nitration of analogous compounds (e.g., 4-methoxy-2-methylaniline ). Validate predictions by synthesizing derivatives and analyzing regiochemistry via NMR .
Q. What strategies resolve contradictions in solubility data for nitroanilines across different solvents?
- Methodological Answer : Systematically test solubility in dichloromethane, methanol, and acetonitrile using gravimetric analysis (e.g., 100 mg compound in 10 mL solvent, stirred for 24 hr). For this compound, expect higher solubility in dichloroethane (logP ~2.5) than methanol due to hydrophobic isopropyl and aromatic groups. Discrepancies may arise from impurities; cross-check with standardized solutions (e.g., 100 μg/mL in methanol ).
Q. How do steric effects from the isopropyl group influence the compound’s application in coordination chemistry or catalysis?
- Methodological Answer : The bulky isopropyl group may hinder metal-ligand coordination. Test by synthesizing metal complexes (e.g., with Pd(II) or Cu(I)) and analyzing via X-ray crystallography or UV-vis spectroscopy. Compare with smaller analogs (e.g., N-methyl derivatives ). If steric hindrance limits coordination, consider using the compound as a directing group in C–H activation reactions instead .
Data Analysis and Validation
Q. What analytical workflows confirm the absence of toxic byproducts (e.g., nitrosoamines) during synthesis?
- Methodological Answer : Use LC-MS/MS with a triple quadrupole detector to screen for nitrosoamines (e.g., monitoring m/z transitions specific to N-nitrosamines). Compare retention times with certified standards (e.g., N-nitrosodiphenylamine ). For GC-MS validation, employ a DB-5MS column and electron ionization (70 eV) .
Q. How can researchers reconcile discrepancies between theoretical and experimental melting points?
- Methodological Answer : Theoretical melting points (e.g., via ChemAxon or ACD/Labs software) often assume pure crystalline forms. Experimentally, impurities or polymorphism (e.g., 4-methoxy-2-nitroaniline’s mp variations ) lower observed values. Characterize crystallinity via powder XRD and purity via DSC. For this compound, recrystallize from ethanol/water and compare with literature data for related nitroanilines .
Safety and Compliance
Q. What PPE and engineering controls are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
